molecular formula C15H29NO4 B13343996 (S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid

(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid

Cat. No.: B13343996
M. Wt: 287.39 g/mol
InChI Key: LBKBENIOFNTGCD-ZDUSSCGKSA-N
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Description

(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid is a synthetic compound with a unique structure that combines an amino group, a decyloxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as decanol and a suitable amino acid derivative.

    Esterification: Decanol is esterified with a carboxylic acid derivative to form the decyloxy group.

    Amination: The esterified product undergoes amination to introduce the amino group.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acid derivatives.

Scientific Research Applications

(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the decyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Valeric Acid: Similar in structure but lacks the decyloxy group.

    Aminocaproic Acid: Contains an amino group but differs in the length of the carbon chain.

    Dextran: A polysaccharide with different functional groups and applications.

Uniqueness

(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(2S)-2-amino-5-decoxy-5-oxopentanoic acid

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-12-20-14(17)11-10-13(16)15(18)19/h13H,2-12,16H2,1H3,(H,18,19)/t13-/m0/s1

InChI Key

LBKBENIOFNTGCD-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCCCCOC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCOC(=O)CCC(C(=O)O)N

Origin of Product

United States

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